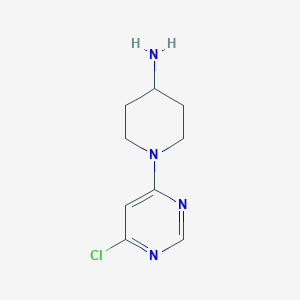

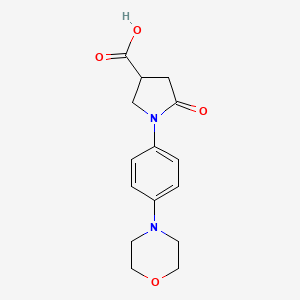

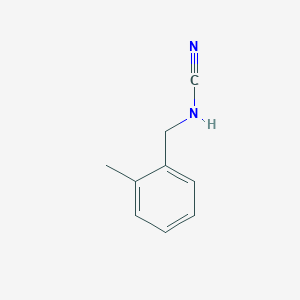

![molecular formula C8H8ClN3 B1454399 6-Cloro-2-metilimidazo[1,2-a]piridin-3-amina CAS No. 1215970-72-1](/img/structure/B1454399.png)

6-Cloro-2-metilimidazo[1,2-a]piridin-3-amina

Descripción general

Descripción

6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is a chemical compound with the molecular formula C8H8ClN3. It has a molecular weight of 181.62 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine class compounds, including 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is characterized by a fused bicyclic 5,6 heterocycle .Physical And Chemical Properties Analysis

6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Síntesis sin Solvente ni Catalizador

Este compuesto se utiliza en la síntesis sin solvente ni catalizador de imidazo[1,2-a]piridinas bajo irradiación de microondas . Este método es razonablemente rápido, muy limpio, de alto rendimiento, con una sencilla purificación y ambientalmente benigno .

Aplicaciones Antivirales

Las imidazo[1,2-a]piridinas, que incluyen “6-Cloro-2-metilimidazo[1,2-a]piridin-3-amina”, han mostrado prometedoras propiedades antivirales .

Aplicaciones Antiulcerosas

Estos compuestos también se han utilizado en el tratamiento de úlceras debido a sus propiedades antiulcerosas .

Aplicaciones Antibacterianas

Las imidazo[1,2-a]piridinas han demostrado propiedades antibacterianas significativas, lo que las hace útiles en la lucha contra las infecciones bacterianas .

Aplicaciones Anticancerígenas

Estos compuestos han mostrado resultados prometedores en el tratamiento del cáncer debido a sus propiedades anticancerígenas .

Aplicaciones Antifúngicas

Las imidazo[1,2-a]piridinas se han utilizado en el tratamiento de infecciones fúngicas debido a sus propiedades antifúngicas .

Aplicaciones Antituberculosas

Los análogos de la imidazo[1,2-a]piridina, incluyendo “this compound”, se han desarrollado como agentes antituberculosos . Muestran una actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis extremadamente resistente a los medicamentos (XDR-TB) .

Síntesis de Otros Compuestos

“this compound” se puede utilizar en la síntesis de otros compuestos. Por ejemplo, se puede utilizar en la síntesis y halogenación de 2-metilimidazo[1,2-a]piridina .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Direcciones Futuras

Imidazo[1,2-a]pyridine analogues, including 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine, have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new TB drugs . This suggests potential future directions in drug discovery research, particularly for infectious diseases .

Mecanismo De Acción

Target of Action

It is known that imidazo[1,2-a]pyridine analogues, to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues interact with their targets to inhibit the growth of mdr-tb and xdr-tb .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine analogues affect the biochemical pathways of mdr-tb and xdr-tb, leading to their inhibition .

Pharmacokinetics

A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, which is structurally similar to 6-chloro-2-methylimidazo[1,2-a]pyridin-3-amine, was found to have good microsomal stability .

Result of Action

It is known that imidazo[1,2-a]pyridine analogues have significant activity against mdr-tb and xdr-tb .

Análisis Bioquímico

Biochemical Properties

6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are responsible for its metabolic activation. The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects . Additionally, 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine has been found to interact with various other biomolecules, including glutathione, which plays a role in detoxifying the reactive intermediates formed during its metabolism .

Cellular Effects

The effects of 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to DNA damage and apoptosis . Furthermore, 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine exerts its effects through several mechanisms. One of the primary mechanisms is the formation of DNA adducts, which occur when the reactive intermediates generated during its metabolism covalently bind to DNA . These DNA adducts can cause mutations and initiate carcinogenesis. Additionally, 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine can inhibit or activate various enzymes, leading to alterations in cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained oxidative stress and chronic DNA damage in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and DNA damage, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine have been linked to severe toxic effects, including liver damage and carcinogenesis .

Propiedades

IUPAC Name |

6-chloro-2-methylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGYKLUSZLCOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454316.png)

![Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1454324.png)

![[1-(3,4-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1454329.png)

![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)

![2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1454339.png)